Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate
Description
Properties
IUPAC Name |
ethyl 4-[(4-fluorophenyl)sulfonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-2-21-15(18)11-3-7-13(8-4-11)17-22(19,20)14-9-5-12(16)6-10-14/h3-10,17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJGEIBAIIZTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate typically involves the following steps:
Formation of the sulfonamide intermediate: This step involves the reaction of 4-fluoroaniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to form the sulfonamide intermediate.
Esterification: The sulfonamide intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Oxidation and reduction: The sulfonamide group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide in aqueous solutions.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride in appropriate solvents.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Hydrolysis: 4-{[(4-fluorophenyl)sulfonyl]amino}benzoic acid.
Oxidation and reduction: Oxidized or reduced forms of the sulfonamide group.
Scientific Research Applications
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or antimicrobial properties.
Materials Science: It can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical structure.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The sulfonamide group is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate and analogous sulfonamide benzoate derivatives:
Structural and Functional Analysis
- Electron Effects : The 4-fluorophenyl group in the target compound introduces electronegativity, enhancing hydrogen-bond acceptor capacity compared to alkyl (e.g., 4-chlorobutyl) or nitro-substituted analogs. This may improve binding to biological targets like kinases or proteases .
- The fluorophenyl group balances moderate lipophilicity with polarity.
- Biological Activity : Sulfonylureas (e.g., Chlorimuron ethyl) act as herbicides by inhibiting acetolactate synthase , while the target compound’s sulfonamide may target human enzymes (e.g., carbonic anhydrases).
Physicochemical Properties
| Property | Target Compound | Chlorimuron Ethyl | 4-Nitrophenyl Analog |
|---|---|---|---|
| Molecular Weight | 323.34 g/mol | 414.82 g/mol | 350.35 g/mol |
| Melting Point | Not reported | 181°C | Likely >150°C (nitro) |
| Polar Surface Area | ~95 Ų | ~140 Ų | ~110 Ų |
| logP (Predicted) | ~2.8 | ~3.2 | ~2.5 |
- The nitro analog’s higher acidity (pKa ~6–7 for sulfonamide) may enhance solubility under physiological conditions compared to the fluoro derivative (pKa ~8–9) .
Biological Activity
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of the fluorine atom in the para position of the phenyl ring enhances the compound's reactivity and binding affinity, potentially leading to increased biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can form strong interactions with enzymes, potentially inhibiting their activity through competitive binding.
- Receptor Binding : The compound may bind to specific receptors, modulating various biological pathways.
- Hydrophobic Interactions : The fluorophenyl moiety enhances hydrophobic interactions, which can improve binding affinity to target proteins.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Streptococcus pneumoniae | 16 |
| Escherichia coli | 64 |
Anticancer Activity
The compound's anticancer properties have been explored in vitro against several cancer cell lines. Notably, it demonstrated cytotoxic effects on the MCF-7 breast cancer cell line.
| Cell Line | EC50 (μM) | Reference Drug EC50 (μM) |
|---|---|---|
| MCF-7 | 10.28 | Doxorubicin (0.877) |
| HepG2 | 10.79 | Doxorubicin (0.877) |
The structure-activity relationship (SAR) analysis revealed that substituents like the fluorophenyl group significantly enhance anticancer activity compared to non-fluorinated analogs.
Case Studies
-
Antimicrobial Efficacy Study :
A recent study published in Journal of Antibiotics examined the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics. -
Cytotoxicity Assessment :
An investigation into the cytotoxic effects on cancer cell lines demonstrated that this compound induced apoptosis in MCF-7 cells. Flow cytometry analysis showed an increase in early apoptotic cells, suggesting a potential mechanism through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
